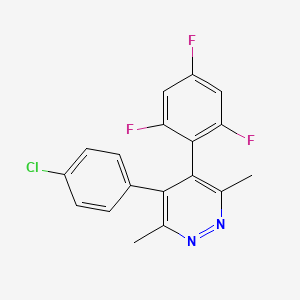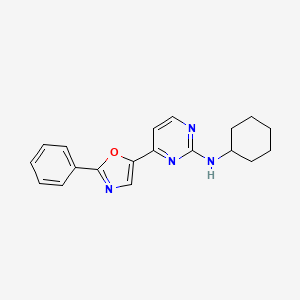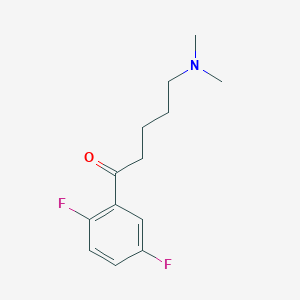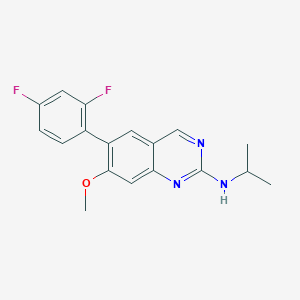
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, two methyl groups at positions 3 and 6, and a 2,4,6-trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a hydrazine derivative, followed by its condensation with a diketone or a similar compound to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions, ensuring high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated precursors and catalysts such as palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
科学的研究の応用
Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials with unique properties.
作用機序
The mechanism by which Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- **Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4-difluorophenyl)-
- **Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trichlorophenyl)-
- **Pyridazine, 4-(4-bromophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)-
Uniqueness
The uniqueness of Pyridazine, 4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
872847-81-9 |
|---|---|
分子式 |
C18H12ClF3N2 |
分子量 |
348.7 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3,6-dimethyl-5-(2,4,6-trifluorophenyl)pyridazine |
InChI |
InChI=1S/C18H12ClF3N2/c1-9-16(11-3-5-12(19)6-4-11)17(10(2)24-23-9)18-14(21)7-13(20)8-15(18)22/h3-8H,1-2H3 |
InChIキー |
LTNFJNSFKOZRJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=N1)C)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)


![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)


propanedinitrile](/img/structure/B12609305.png)


![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)

![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
